molecular formula C13H10N2O3S B13076760 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13076760
M. Wt: 274.30 g/mol
InChI Key: ZKOICHWBFIBOLA-UHFFFAOYSA-N
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Description

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-B]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Thiazole derivatives
  • Benzimidazole derivatives

Uniqueness

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its dual presence of imidazole and thiazole rings, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .

Properties

IUPAC Name

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-9-4-2-8(3-5-9)10-6-15-11(12(16)17)7-19-13(15)14-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOICHWBFIBOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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